(2S,5R)-2,5-Diisobutyl-piperazine
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Overview
Description
(2S,5R)-2,5-Diisobutyl-piperazine is a chiral piperazine derivative characterized by the presence of two isobutyl groups attached to the nitrogen atoms in the piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,5R)-2,5-Diisobutyl-piperazine typically involves the reaction of piperazine with isobutyl halides under basic conditions. A common method includes the use of sodium hydride (NaH) as a base and isobutyl bromide as the alkylating agent. The reaction is carried out in an aprotic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the alkylation process.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
(2S,5R)-2,5-Diisobutyl-piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding N-oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms, where the isobutyl groups can be replaced by other alkyl or aryl groups using appropriate nucleophiles.
Common Reagents and Conditions
Oxidation: KMnO4 in aqueous solution or H2O2 in the presence of a catalyst.
Reduction: LiAlH4 in anhydrous ether or tetrahydrofuran (THF).
Substitution: Alkyl halides or aryl halides in the presence of a base such as NaH or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: N-oxides of this compound.
Reduction: Amine derivatives with reduced nitrogen centers.
Substitution: New piperazine derivatives with different alkyl or aryl groups.
Scientific Research Applications
(2S,5R)-2,5-Diisobutyl-piperazine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and polymers.
Mechanism of Action
The mechanism of action of (2S,5R)-2,5-Diisobutyl-piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on its structure and the nature of the target. The pathways involved may include binding to active sites or allosteric sites, leading to modulation of the target’s activity.
Comparison with Similar Compounds
Similar Compounds
(2S,5R)-2-Isopropyl-5-methylcyclohexanone: A chiral compound with similar structural features but different functional groups.
(2S,5R)-2-Methylaminomethyl-1-methyl-5-phenylpyrrolidine: Another chiral amine with distinct chemical properties and applications.
Uniqueness
(2S,5R)-2,5-Diisobutyl-piperazine is unique due to its specific substitution pattern on the piperazine ring, which imparts distinct chemical reactivity and biological activity. Its chiral nature also makes it valuable in asymmetric synthesis and chiral resolution processes.
Properties
Molecular Formula |
C12H26N2 |
---|---|
Molecular Weight |
198.35 g/mol |
IUPAC Name |
2,5-bis(2-methylpropyl)piperazine |
InChI |
InChI=1S/C12H26N2/c1-9(2)5-11-7-14-12(8-13-11)6-10(3)4/h9-14H,5-8H2,1-4H3 |
InChI Key |
PCIZNFXJQOGTNN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1CNC(CN1)CC(C)C |
Origin of Product |
United States |
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